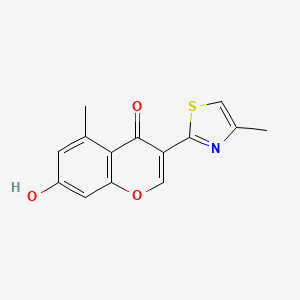

3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone

Description

3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone is a chromone derivative characterized by a hydroxyl group at C-7, a methyl group at C-5, and a 4-methylthiazole substituent at C-3. Chromones are bicyclic compounds with a benzopyran-4-one backbone, widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its thiazole ring substitution, which distinguishes it from other chromones with simpler alkyl or aryl substituents.

Properties

IUPAC Name |

7-hydroxy-5-methyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-7-3-9(16)4-11-12(7)13(17)10(5-18-11)14-15-8(2)6-19-14/h3-6,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLIVLASGOOYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=NC(=CS3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone typically involves the Claisen–Schmidt reaction. This reaction is carried out by condensing 5-acetyl-4-methyl-2-(3-pyridyl)thiazole with various heterocyclic aldehydes in an alkaline medium, such as aqueous ethanol sodium hydroxide solutions . The isolated products are characterized by IR, 1H, 13C NMR, and mass spectral data.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chromone core can also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

C-2 Substituted Chromones

- 5-Hydroxy-2-isopropyl-7-methoxychromone (): Substituents: Isopropyl at C-2, hydroxyl at C-5, methoxy at C-6. Synthesis: Demethylation of 5,7-dimethoxy precursor using HI/Ac₂O. Physical Properties: Melting point 89–91°C; IR peaks at 2967 cm⁻¹ (OH) and 1654 cm⁻¹ (C=O) .

2-Benzyl-5-hydroxy-7-methoxychromone ():

- Substituents: Benzyl at C-2, hydroxyl at C-5, methoxy at C-7.

- Physical Properties: Melting point 152–153°C; IR peaks at 3000 cm⁻¹ (OH) and 1677 cm⁻¹ (C=O) .

- Key Difference : The benzyl group introduces aromatic π-π interactions, differing from the heteroaromatic thiazole in the target compound, which may influence binding to biological targets.

C-3 Substituted Chromones

- 3-(4-Methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one (): Substituents: Thiazolidinone ring linked via acetamide to a 4-methylcoumarin moiety. Synthesis: Knoevenagel condensation of thiocarbonylbisthioglycolic acid with coumarin derivatives. Biological Activity: Exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . Key Difference: The thiazolidinone ring differs from the thiazole in the target compound, with the former having a sulfur atom at position 2 and a carbonyl group, altering electronic properties and hydrogen-bonding capacity.

C-5 and C-7 Substituted Chromones

- 2-(2’-Hydroxypropyl)-5-methyl-7-hydroxychromone ():

- Substituents: Hydroxypropyl at C-2, methyl at C-5, hydroxyl at C-7.

- Biological Activity: Antioxidant and hypoglycemic activities reported in Penicillium brefeldianum extracts .

- Key Difference : The hydroxypropyl group at C-2 introduces chirality (e.g., enantiomers in aloesol derivatives), contrasting with the planar thiazole ring in the target compound .

Physicochemical and Spectral Comparisons

Biological Activity

3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone is a compound belonging to the chromone class, characterized by its unique structural features that include a thiazole ring and hydroxy group. This compound has garnered attention for its significant biological activities, particularly in cancer research and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is defined by the following features:

- Thiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Hydroxy Group : Enhances its solubility and potential biological effects.

- Methyl Substituents : The presence of methyl groups at positions 4 and 5 increases lipophilicity, influencing its pharmacokinetics.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit specific kinases involved in cell cycle regulation, particularly Chk1, which plays a critical role in the DNA damage response. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines.

Table 1: Inhibitory Activity Against Kinases

| Kinase Target | Inhibition Type | Reference |

|---|---|---|

| Chk1 | Significant | |

| Other Kinases | Moderate |

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory and antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, which may contribute to their overall therapeutic potential.

Table 2: Comparison of Antioxidant Activity

| Compound Name | Antioxidant Efficacy | Reference |

|---|---|---|

| 3-(4-Methyl-2-thiazolyl)-5-methyl... | High | |

| Ascorbic Acid | Standard |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various proteins. These studies indicate that it binds effectively to the active site of Chk1, supporting its role as an inhibitor.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound influences both its biological activity and pharmacokinetics. Understanding these relationships can guide further modifications for enhanced potency and selectivity against target kinases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells in vitro, with IC50 values indicating potent activity against several cancer lines.

- Animal Models : In vivo studies have shown promising results in reducing tumor growth in xenograft models, suggesting its potential for therapeutic use in oncology.

- Mechanistic Insights : Research has highlighted the compound's ability to induce apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation and cyclization reactions. For example, thiosemicarbazide derivatives may react with chloroacetic acid under reflux in a DMF-acetic acid solvent system (2:1 v/v) at 100–110°C for 2–4 hours to form thiazolidinone intermediates, which are further functionalized . Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), sodium acetate as a catalyst, and recrystallization in DMF-ethanol for purification. Yield optimization requires precise temperature control and inert atmospheres to prevent oxidation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical. In DMSO-d6, the chromone scaffold shows distinct signals:

- ¹H-NMR : Aromatic protons at δ 6.1–6.3 ppm (C-3 and C-8), hydroxyl protons at δ 9.8–10.2 ppm (exchangeable with D2O) .

- ¹³C-NMR : Carbonyl (C-4) at δ 178–180 ppm, thiazolyl carbons at δ 140–150 ppm (C-2') and δ 22–24 ppm (C-3') .

High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₄H₁₂N₂O₃S) with <2 ppm error .

Q. What chromatographic methods are recommended for assessing purity?

- Methodological Answer : Reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min flow rate. UV detection at 254 nm ensures >95% purity. Thin-layer chromatography (TLC) on silica gel GF254 with ethyl acetate/hexane (3:7) can provide preliminary validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or cell-line variability. For example, conflicting results in kinase inhibition studies should be addressed by standardizing protocols (e.g., ATP concentration, incubation time) and validating with orthogonal methods like surface plasmon resonance (SPR) . Meta-analysis of literature data and replication in multiple models (e.g., in vitro vs. ex vivo) are critical .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO ≤0.1% v/v) or β-cyclodextrin inclusion complexes. Stability studies in PBS (pH 7.4) at 37°C over 24 hours, monitored via HPLC, identify degradation products (e.g., hydrolysis of the chromone carbonyl). Lyophilization with cryoprotectants (trehalose, mannitol) improves long-term storage .

Q. How do substituent modifications on the thiazolyl ring affect pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents at the 4-methyl-thiazolyl position (e.g., halogens, methoxy groups). Bioactivity is evaluated via dose-response curves in target-specific assays (e.g., anti-inflammatory COX-2 inhibition). Computational docking (AutoDock Vina) predicts binding interactions with active sites, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.